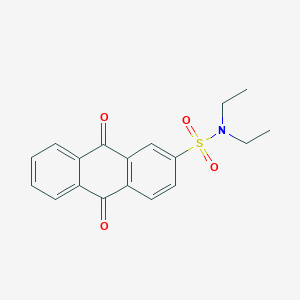

N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Description

N,N-Diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is an anthraquinone derivative characterized by a sulfonamide group at the 2-position of the anthracene core, with diethyl substituents on the nitrogen atom.

Properties

IUPAC Name |

N,N-diethyl-9,10-dioxoanthracene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-3-19(4-2)24(22,23)12-9-10-15-16(11-12)18(21)14-8-6-5-7-13(14)17(15)20/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORLRRLGRGZCIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation of Anthraquinone

Anthraquinone undergoes sulfonation at the 2-position using concentrated sulfuric acid or oleum. The reaction is typically conducted at elevated temperatures (80–100°C) for 6–12 hours. The 2-sulfoanthraquinone formed is then isolated via precipitation in ice water and purified by recrystallization.

Reaction Conditions

-

Reactants : Anthraquinone (1 equiv.), H₂SO₄ (20 equiv.)

-

Temperature : 80–100°C

-

Time : 6–12 hours

-

Yield : ~60–70%

Chlorination of Anthraquinone-2-Sulfonic Acid

The sulfonic acid derivative is converted to the sulfonyl chloride using chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This step is performed in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.

Example Protocol

-

Anthraquinone-2-sulfonic acid (5.0 g, 16.5 mmol) is suspended in DCM (50 mL).

-

Oxalyl chloride (4.2 mL, 49.5 mmol) and catalytic dimethylformamide (DMF, 0.2 mL) are added dropwise.

-

The mixture is stirred at room temperature for 2 hours, after which the solvent is evaporated to yield the sulfonyl chloride as a yellow solid.

Key Data

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Chlorinating Agent | Oxalyl chloride |

| Catalyst | DMF (0.5 vol%) |

| Yield | 85–90% |

Formation of N,N-Diethyl Sulfonamide

The sulfonyl chloride intermediate is reacted with diethylamine to form the target sulfonamide. This nucleophilic substitution proceeds via a two-step mechanism: (1) attack of the amine on the electrophilic sulfur atom, and (2) deprotonation to form the sulfonamide.

Standard Amidation Protocol

Reagents

-

9,10-Dioxo-9,10-dihydroanthracene-2-sulfonyl chloride (1 equiv.)

-

Diethylamine (2.2 equiv.)

-

Base (e.g., triethylamine or pyridine, 2.5 equiv.)

-

Solvent: THF or DCM

Procedure

-

The sulfonyl chloride (3.0 g, 9.1 mmol) is dissolved in anhydrous THF (30 mL).

-

Diethylamine (2.3 mL, 22 mmol) and triethylamine (3.2 mL, 23 mmol) are added under nitrogen.

-

The reaction is stirred at 25°C for 12 hours, followed by quenching with ice water.

-

The product is extracted with DCM, dried over MgSO₄, and purified via column chromatography (SiO₂, hexane/ethyl acetate).

Optimization Insights

Alternative Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the amidation step. This method reduces reaction times from hours to minutes while maintaining yields.

Microwave Conditions

Comparative Analysis of Methodologies

The table below contrasts key parameters for the two primary amidation routes:

| Parameter | Standard Amidation | Microwave-Assisted |

|---|---|---|

| Reaction Time | 12 hours | 20 minutes |

| Temperature | 25°C | 100°C |

| Yield | 75–80% | 78% |

| Energy Efficiency | Low | High |

| Scalability | High | Moderate |

Microwave methods offer time efficiency but require specialized equipment, making standard amidation preferable for large-scale synthesis.

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

Anthraquinone sulfonation may yield mixtures of 1-, 2-, and 4-sulfo isomers. To favor the 2-isomer:

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

Substitution: The sulfonamide group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Anthracene derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide exhibits potential as an antimicrobial and anticancer agent. The compound's sulfonamide group is known for its ability to inhibit bacterial growth by targeting folic acid synthesis pathways. Additionally, the anthracene core allows for DNA intercalation, which is a mechanism often exploited in cancer therapies.

Case Study: Anticancer Activity

Research has shown that derivatives of anthraquinone, including this compound, can effectively inhibit the proliferation of cancer cells. A study indicated that modifications to the sulfonamide group enhance the compound's efficacy against specific cancer types by improving binding affinity to target proteins involved in cell growth regulation .

Material Science

The compound is also explored for its applications in organic electronics due to its unique electronic properties. Its ability to form charge-transfer complexes makes it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Chemical Properties Relevant to Material Science

The presence of both the sulfonamide and dioxo groups contributes to the compound's stability and reactivity, allowing it to be used as a building block in various organic materials. For instance, research has demonstrated that this compound can be incorporated into polymer matrices to enhance their conductivity and luminescent properties .

Chemical Sensing

This compound has been utilized in the development of fluorescent chemosensors for detecting metal ions such as zinc and cadmium. The compound exhibits significant fluorescence enhancement upon binding with these metal ions due to a photoinduced electron transfer mechanism.

Case Study: Fluorescent Sensing

A study highlighted the effectiveness of this compound as a sensor for heavy metals. The sensor demonstrated high sensitivity and selectivity, making it a valuable tool for environmental monitoring .

Mechanism of Action

The mechanism of action of N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. In chemical sensing, the compound exhibits fluorescence enhancement upon binding to metal ions, which is attributed to a photoinduced electron transfer (PET) mechanism . In medicinal applications, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity.

Comparison with Similar Compounds

Data Table: Key Comparative Parameters

Biological Activity

N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a synthetic organic compound derived from anthraquinone. Its unique structure, characterized by a sulfonamide group attached to the anthraquinone core, endows it with various biological activities and potential applications in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

The compound is synthesized through the reaction of anthraquinone with diethylamine and a sulfonyl chloride under controlled conditions, typically using organic solvents like dichloromethane and bases such as triethylamine to facilitate the reaction. The resulting compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 342.39 g/mol |

| CAS Number | 438541-05-0 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The sulfonamide group is known for its role in antibacterial activity and potential anticancer properties. The mechanism involves:

- Fluorescence Enhancement : Upon binding to metal ions (e.g., zinc and cadmium), the compound exhibits fluorescence enhancement due to a photoinduced electron transfer (PET) mechanism.

- Inhibition of Enzymatic Activity : Research indicates that derivatives of this compound can inhibit enzymes such as phosphoglycerate mutase 1 (PGAM1), which is significant in cancer metabolism .

Antibacterial Properties

This compound's sulfonamide group contributes to its antibacterial properties. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains. The mechanism typically involves competitive inhibition of bacterial enzymes involved in folate synthesis.

Anticancer Activity

Recent studies have highlighted the potential of anthraquinone derivatives in cancer therapy. For instance:

- Case Study : A derivative of this compound was tested against lung cancer cells and exhibited significant antiproliferative effects with an IC value of 0.27 μM .

- Mechanism : The compound engages in π-cation interactions with critical residues in target enzymes, leading to inhibited cell proliferation.

Data Table: Biological Activity Summary

| Activity Type | Target | IC | Mechanism |

|---|---|---|---|

| Antibacterial | Various bacterial strains | Not specified | Inhibition of folate synthesis enzymes |

| Anticancer | Lung cancer cells | 0.27 μM | Inhibition of PGAM1 |

Comparison with Similar Compounds

This compound can be compared with other anthraquinone derivatives:

| Compound | Structure Variation | Biological Activity |

|---|---|---|

| N,N-Diethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide | Sulfonamide at different position | Antibacterial and anticancer properties |

| N,N-Diethyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide | Carboxamide instead of sulfonamide | Limited antibacterial activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide?

- Methodological Answer : The compound can be synthesized via sulfonylation of anthraquinone derivatives. A typical approach involves:

Sulfonation : React 9,10-anthraquinone-2-sulfonic acid with thionyl chloride (SOCl₂) to form the sulfonyl chloride intermediate.

Amination : Treat the intermediate with diethylamine in a polar aprotic solvent (e.g., dichloroethane) under nitrogen, using triethylamine as a base to neutralize HCl .

- Key Considerations : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3). Purify via recrystallization from ethanol to remove unreacted diethylamine.

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

¹H/¹³C NMR : Confirm sulfonamide proton signals at δ 3.2–3.5 ppm (N–CH₂–) and aromatic protons at δ 7.8–8.5 ppm.

X-ray Crystallography : Resolve the molecular geometry, particularly the dihedral angles between the anthraquinone core and sulfonamide group. For related derivatives, angles of 50–60° between the sulfonamide benzene ring and anthraquinone plane are typical .

FT-IR : Validate sulfonamide S=O stretches at 1150–1350 cm⁻¹.

Advanced Research Questions

Q. What strategies optimize reaction yields for derivatives with bulky substituents?

- Methodological Answer :

- Solvent Choice : Use DMF or DMSO to stabilize intermediates via polar interactions. For example, potassium carbonate in DMF enhances nucleophilic substitution in thioacetamide derivatives .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity in biphasic systems.

- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., over-sulfonation) while maintaining reagent solubility .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

Variable-Temperature NMR : Perform experiments at −40°C to slow dynamic processes (e.g., rotational isomerism of sulfonamide groups) and simplify splitting patterns.

DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to identify dominant conformers .

COSY/NOESY : Map coupling networks to distinguish between positional isomers or steric hindrance effects.

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodological Answer :

- Antioxidant Activity :

Lipid Peroxidation (LP) Assay : Incubate the compound with rat liver homogenate and measure malondialdehyde (MDA) levels via thiobarbituric acid reactivity .

DPPH Radical Scavenging : Quantify absorbance decay at 517 nm in ethanol solutions.

- Antiplatelet Activity : Use ADP-induced platelet aggregation assays in human blood plasma, monitoring inhibition via turbidimetry .

Q. How can molecular engineering enhance electrochemical stability for energy storage applications?

- Methodological Answer :

- Side-Chain Functionalization : Introduce ethylene glycol ether chains to improve solubility in non-aqueous electrolytes (e.g., acetonitrile). For example, coupling with tetraalkylammonium groups increases ionic conductivity .

- Redox Potential Tuning : Modify substituents (e.g., electron-withdrawing groups on the anthraquinone core) to shift reduction potentials, as measured by cyclic voltammetry (Ag/AgCl reference electrode) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

Structural Validation : Re-examine compound purity (HPLC ≥98%) and confirm stereochemistry via CD spectroscopy.

Assay Standardization : Control variables such as cell line (e.g., HepG2 vs. HEK293), solvent (DMSO concentration ≤0.1%), and exposure time.

Meta-Analysis : Compare results with structurally analogous compounds (e.g., N-phenyl vs. N,N-diethyl sulfonamides) to isolate substituent effects .

Applications in Advanced Research

Q. Can this compound serve as a fluorescent sensor for metal ions?

- Methodological Answer :

- Design Principle : The anthraquinone core acts as a fluorophore, while the sulfonamide group provides metal-binding sites.

- Testing Protocol :

Titrate the compound with metal salts (e.g., Cu²⁺, Fe³⁺) in methanol.

Monitor fluorescence quenching/enhancement via spectrofluorometry (λₑₓ = 365 nm, λₑₘ = 450 nm).

- Reference : Related disulfonamides show selectivity for Cu²⁺ with detection limits ≤1 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.